4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine
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Description
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, also known as ETTA, is an organic compound used in scientific research as a laboratory reagent. It is a heterocyclic amine, meaning it contains both nitrogen and sulfur atoms in its structure. ETTA has been used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have a wide range of biological activities.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, have shown promising results in antimicrobial studies. They have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, exhibiting potent antibacterial properties . These compounds can be crucial in developing new antibiotics to combat antibiotic-resistant bacteria.
Anticancer Properties
Some thiophene derivatives have been evaluated for their anticancer activity, particularly against human lung cancer cell lines (A-549). They have demonstrated effective cytotoxic activity, which could be harnessed in the development of novel anticancer drugs . The specific compound could be a candidate for further research in this field.
Antioxidant Effects
The antioxidant capacity of thiophene compounds has been assessed using methods like the DPPH assay. Certain derivatives have shown excellent antioxidant activity, which is beneficial in preventing oxidative stress-related diseases . This property could lead to the development of therapeutic agents that protect against cellular damage.
Anticorrosion Applications
In the field of materials science, thiophene derivatives have been used to test anticorrosion efficiency. Some compounds have shown high anticorrosion efficiency, which is significant for protecting metals from corrosion . This application is particularly relevant in industrial settings where metal preservation is critical.
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are known to possess anti-inflammatory and analgesic properties. They can be incorporated into drugs that alleviate pain and reduce inflammation, making them valuable in treating conditions like arthritis .
Anesthetic Applications
Certain thiophene derivatives are used as voltage-gated sodium channel blockers and have anesthetic properties. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . Research into similar compounds could expand the range of available anesthetics.
Antifungal Activity
Thiophene compounds have also been tested for antifungal activity, showing effectiveness against fungi such as Candida albicans and Aspergillus niger. This opens up possibilities for new antifungal medications, which are crucial in treating fungal infections .
Kinase Inhibition
Thiophene derivatives have been identified as potential kinase inhibitors. Kinases are enzymes that play a vital role in various cellular processes, and their inhibition can be a strategy to treat diseases like cancer . Further exploration of thiophene compounds could lead to the discovery of new kinase inhibitors.
properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHXUUINWLKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.